molecular formula C22H17NO4S B4791868 ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate

ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate

Cat. No. B4791868
M. Wt: 391.4 g/mol
InChI Key: BRJHSYDBVOHQGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate, also known as BF7, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate is not fully understood. However, it has been suggested that ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate may exert its effects by inhibiting the activity of certain enzymes, such as histone deacetylases. Histone deacetylases are enzymes that play a role in gene expression and have been implicated in various diseases, including cancer and inflammation.
Biochemical and Physiological Effects:
ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce the production of inflammatory cytokines, and inhibit the replication of the influenza virus. Additionally, ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate has been found to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

Ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been found to have potent biological activity. However, ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate also has some limitations. It has poor solubility in aqueous solutions, which can make it difficult to work with in certain experiments. Additionally, the mechanism of action of ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate. One potential direction is to further investigate its anticancer properties, with a focus on its mechanism of action. Another potential direction is to investigate its potential use as an anti-inflammatory agent in animal models of inflammation. Additionally, further research is needed to determine the safety and efficacy of ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate in vivo, which could pave the way for its use in clinical settings.

Scientific Research Applications

Ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate has been found to have potential applications in various fields of scientific research. It has been studied for its anticancer properties, where it has been found to inhibit the growth of cancer cells in vitro. ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate has also been studied for its potential use as an anti-inflammatory agent, where it has been found to reduce the production of inflammatory cytokines. Additionally, ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate has been studied for its potential use as an antiviral agent, where it has been found to inhibit the replication of the influenza virus.

properties

IUPAC Name

ethyl 2-(1-benzofuran-2-carbonylamino)-4-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO4S/c1-2-26-22(25)19-16(14-8-4-3-5-9-14)13-28-21(19)23-20(24)18-12-15-10-6-7-11-17(15)27-18/h3-13H,2H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRJHSYDBVOHQGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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